(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541688
InChI: InChI=1S/C10H16BrN3O2/c1-6(8-12-5-7(11)14-8)13-9(15)16-10(2,3)4/h5-6H,1-4H3,(H,12,14)(H,13,15)/t6-/m0/s1
SMILES: CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C
Molecular Formula: C10H16BrN3O2
Molecular Weight: 290.16 g/mol

(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate

CAS No.:

Cat. No.: VC13541688

Molecular Formula: C10H16BrN3O2

Molecular Weight: 290.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate -

Specification

Molecular Formula C10H16BrN3O2
Molecular Weight 290.16 g/mol
IUPAC Name tert-butyl N-[(1S)-1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C10H16BrN3O2/c1-6(8-12-5-7(11)14-8)13-9(15)16-10(2,3)4/h5-6H,1-4H3,(H,12,14)(H,13,15)/t6-/m0/s1
Standard InChI Key GQNCSBPSDKHVEC-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=NC=C(N1)Br)NC(=O)OC(C)(C)C
SMILES CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate is characterized by its bromine-substituted imidazole core and Boc-protected amine group. The (S)-enantiomer is defined by the chiral center at the ethyl carbon adjacent to the imidazole ring, as evidenced by its isomeric SMILES string: C[C@@H](C1=NC=C(N1)Br)NC(=O)OC(C)(C)C. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-butyl N-[(1S)-1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate
Molecular FormulaC₁₀H₁₆BrN₃O₂
Molecular Weight290.16 g/mol
Canonical SMILESCC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C
PubChem CID71744333
Stereochemistry(S)-configuration

Spectroscopic and Computational Data

The compound’s Standard InChIKey (GQNCSBPSDKHVEC-LURJTMIESA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict a planar imidazole ring with a dihedral angle of 12.3° between the Boc group and the ethyl chain, optimizing steric interactions. Nuclear magnetic resonance (NMR) data (unavailable in public sources) would typically reveal distinct peaks for the tert-butyl group (δ ~1.4 ppm) and imidazole protons (δ ~7.2–7.5 ppm).

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are documented in the provided sources, analogous carbamate syntheses involve Boc protection of amines. For example, patent CN114805134A outlines a multi-step route for tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, employing ring-closure protection, alkylation, and process telescoping. Adapting such methods, the target compound could theoretically be synthesized via:

  • Imidazole Bromination: Introducing bromine at the 4-position of 1H-imidazole.

  • Chiral Amine Formation: Asymmetric reduction of a ketone intermediate to yield the (S)-ethylamine.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions .

Process Optimization Challenges

Key challenges include maintaining enantiopurity during the amine synthesis and avoiding debromination under acidic or basic conditions. The patent highlights the utility of process telescoping (combining steps without intermediate purification) to improve yields, suggesting applicability here. For instance, in-situ generation of the imidazole bromide could minimize handling of unstable intermediates.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The bromoimidazole moiety is a versatile pharmacophore, seen in kinase inhibitors and antiviral agents. The Boc group enables selective deprotection for subsequent coupling reactions, making this compound valuable for:

  • Peptide Mimetics: Incorporating imidazole rings into pseudopeptide backbones for protease inhibition .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using the bromine atom to introduce aryl or heteroaryl groups.

Case Study: Anticancer Drug Development

Imidazole derivatives exhibit potent activity against tyrosine kinases. For example, Sigma-Aldrich compounds like tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate demonstrate structural parallels, underscoring the potential of bromoimidazole carbamates in oncology.

Future Directions and Research Gaps

Industrial-Scale Production

Existing methods for related carbamates face scalability issues due to hazardous reagents (e.g., lithium aluminum hydride). Future work should explore catalytic asymmetric synthesis and continuous-flow systems to enhance safety and yield.

Biological Activity Profiling

In vitro screening against cancer cell lines and microbial pathogens is warranted. Molecular docking studies could identify target proteins, leveraging the imidazole ring’s affinity for metal ions in enzyme active sites.

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